molecular formula C10H10FN3O3 B1383256 2-(3-Azidopropoxy)-5-fluorobenzoic acid CAS No. 2096985-53-2

2-(3-Azidopropoxy)-5-fluorobenzoic acid

Cat. No.: B1383256
CAS No.: 2096985-53-2
M. Wt: 239.2 g/mol
InChI Key: YGQJVAAWMNVZNR-UHFFFAOYSA-N
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Description

2-(3-Azidopropoxy)-5-fluorobenzoic acid is a chemical compound that features both azide and fluorine functional groups. The presence of these groups makes it a versatile compound in various chemical reactions and applications. The azide group is known for its reactivity in click chemistry, while the fluorine atom can influence the compound’s chemical properties and biological activity.

Scientific Research Applications

2-(3-Azidopropoxy)-5-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of targeted therapies.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Biochemical Analysis

Biochemical Properties

2-(3-Azidopropoxy)-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of click chemistry. The azido group in the compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for bioconjugation and labeling of biomolecules . This compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. For instance, it can form stable amide bonds with primary amine groups in the presence of activators such as EDC or HATU . These interactions are crucial for crosslinking and synthesis of chemical probes.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . The compound’s ability to participate in click chemistry reactions allows it to be used for labeling and tracking cellular components, thereby providing insights into cellular functions and dynamics. Additionally, its interactions with enzymes and proteins can modulate cellular activities, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and participate in chemical reactions. The azido group enables the compound to undergo CuAAC reactions, forming covalent bonds with alkyne-containing molecules . This mechanism is essential for bioconjugation and labeling applications. Furthermore, the fluorine atom in the compound can influence its binding affinity and specificity towards target biomolecules, enhancing its effectiveness in biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its reactivity may decrease over extended periods . Long-term studies have shown that the compound can maintain its activity in in vitro and in vivo experiments, although its effectiveness may diminish with prolonged exposure. Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and metabolic disturbances. Researchers must carefully optimize the dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can be metabolized through pathways involving azide reduction and fluorine substitution, leading to the formation of different metabolites. These metabolic processes can influence the compound’s activity and effectiveness in biochemical assays.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and interactions with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and optimizing its use in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropoxy)-5-fluorobenzoic acid typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a fluorobenzoic acid derivative is reacted with 3-azidopropanol under suitable conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azidopropoxy)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Click Chemistry: The azide group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide.

    Click Chemistry: Copper(I) catalysts, alkyne derivatives.

    Reduction: Lithium aluminum hydride, ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of new carbon-nitrogen bonds.

    Click Chemistry: Formation of triazole rings.

    Reduction: Formation of amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Azidopropionic acid: Similar azide functionality but lacks the fluorine atom.

    5-Fluorobenzoic acid: Contains the fluorine atom but lacks the azide group.

    2-(3-Azidopropoxy)benzoic acid: Similar structure but without the fluorine atom.

Uniqueness

2-(3-Azidopropoxy)-5-fluorobenzoic acid is unique due to the combination of both azide and fluorine functional groups

Properties

IUPAC Name

2-(3-azidopropoxy)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O3/c11-7-2-3-9(8(6-7)10(15)16)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQJVAAWMNVZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)OCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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